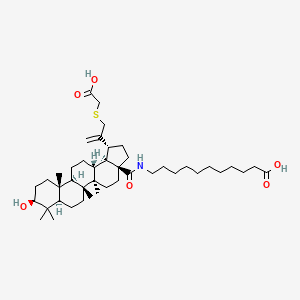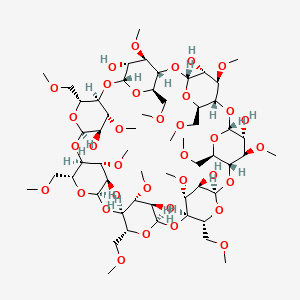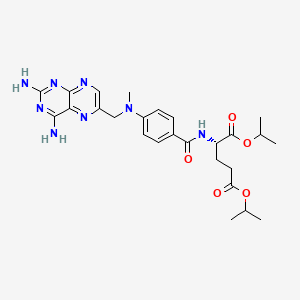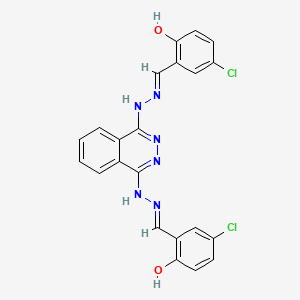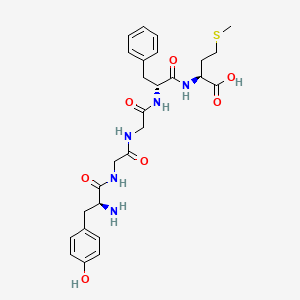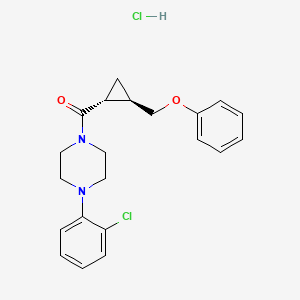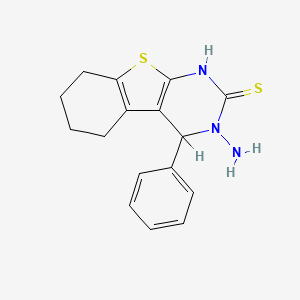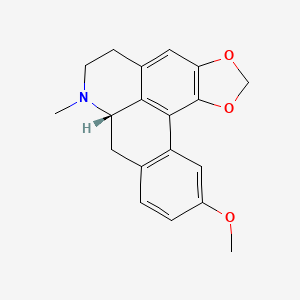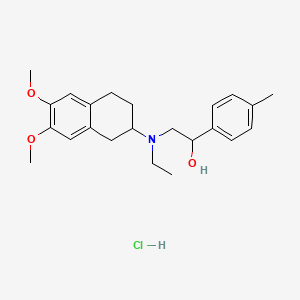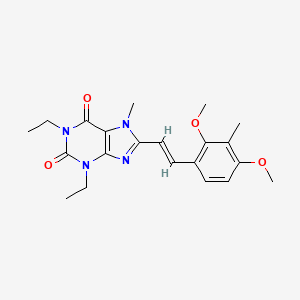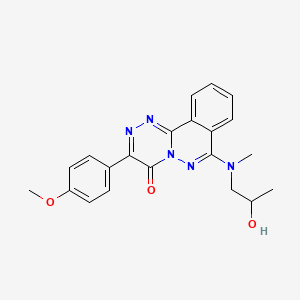
7-((2-Hydroxypropyl)methylamino)-3-(4-methoxyphenyl)-4H-(1,2,4)triazino(3,4-a)phthalazin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-((2-Hydroxypropyl)methylamino)-3-(4-methoxyphenyl)-4H-(1,2,4)triazino(3,4-a)phthalazin-4-one: is a complex organic compound that belongs to the class of triazino-phthalazinone derivatives. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential therapeutic properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-((2-Hydroxypropyl)methylamino)-3-(4-methoxyphenyl)-4H-(1,2,4)triazino(3,4-a)phthalazin-4-one typically involves multiple steps:
Formation of the Triazino-Phthalazinone Core: The initial step involves the cyclization of appropriate precursors to form the triazino-phthalazinone core. This can be achieved through the reaction of hydrazine derivatives with suitable diketones under acidic or basic conditions.
Introduction of the 4-Methoxyphenyl Group:
Attachment of the 2-Hydroxypropyl Group: The final step involves the alkylation of the triazino-phthalazinone core with 2-hydroxypropyl methylamine under controlled conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques such as chromatography, and stringent quality control measures.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxypropyl group, leading to the formation of corresponding ketones or aldehydes.
Reduction: Reduction reactions can target the triazino-phthalazinone core, potentially leading to the formation of dihydro derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, especially at the aromatic ring and the triazino-phthalazinone core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents such as halogens, alkyl halides, and sulfonyl chlorides are used under appropriate conditions.
Major Products
Oxidation Products: Ketones, aldehydes, and carboxylic acids.
Reduction Products: Dihydro derivatives and amines.
Substitution Products: Various substituted derivatives depending on the nature of the substituent.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, the compound is studied for its potential as a biochemical probe. It can interact with specific proteins and enzymes, providing insights into their functions and mechanisms.
Medicine
In medicinal chemistry, 7-((2-Hydroxypropyl)methylamino)-3-(4-methoxyphenyl)-4H-(1,2,4)triazino(3,4-a)phthalazin-4-one is investigated for its potential therapeutic effects. It may exhibit anti-inflammatory, anti-cancer, or antimicrobial properties.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of 7-((2-Hydroxypropyl)methylamino)-3-(4-methoxyphenyl)-4H-(1,2,4)triazino(3,4-a)phthalazin-4-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 7-((2-Hydroxyethyl)methylamino)-3-(4-methoxyphenyl)-4H-(1,2,4)triazino(3,4-a)phthalazin-4-one
- 7-((2-Hydroxypropyl)ethylamino)-3-(4-methoxyphenyl)-4H-(1,2,4)triazino(3,4-a)phthalazin-4-one
- 7-((2-Hydroxypropyl)methylamino)-3-(4-chlorophenyl)-4H-(1,2,4)triazino(3,4-a)phthalazin-4-one
Uniqueness
The uniqueness of 7-((2-Hydroxypropyl)methylamino)-3-(4-methoxyphenyl)-4H-(1,2,4)triazino(3,4-a)phthalazin-4-one lies in its specific substitution pattern and the presence of the 2-hydroxypropyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
126650-81-5 |
|---|---|
Molekularformel |
C21H21N5O3 |
Molekulargewicht |
391.4 g/mol |
IUPAC-Name |
7-[2-hydroxypropyl(methyl)amino]-3-(4-methoxyphenyl)-[1,2,4]triazino[3,4-a]phthalazin-4-one |
InChI |
InChI=1S/C21H21N5O3/c1-13(27)12-25(2)20-17-7-5-4-6-16(17)19-23-22-18(21(28)26(19)24-20)14-8-10-15(29-3)11-9-14/h4-11,13,27H,12H2,1-3H3 |
InChI-Schlüssel |
QRIHAJIABMKGSW-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CN(C)C1=NN2C(=NN=C(C2=O)C3=CC=C(C=C3)OC)C4=CC=CC=C41)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


